1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of cyclopenta[c]pyridazine and pyrazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst.
Formation of Intermediates: The reaction proceeds through the formation of intermediates, which are then subjected to further cyclization and annulation reactions to form the desired heterocyclic structure.
Final Product:
Chemical Reactions Analysis
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine Derivatives: These compounds share a similar cyclopenta ring structure and exhibit a wide range of biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry for their therapeutic potential.
Properties
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-29(28,18-7-5-17(6-8-18)26-10-2-9-21-26)25-13-11-24(12-14-25)20-15-16-3-1-4-19(16)22-23-20/h2,5-10,15H,1,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXOVJOEVCNNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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